molecular formula C15H21NO6 B2880865 Ethyl 3-amino-3-(2-ethylphenyl)propanoate oxalate CAS No. 502842-26-4

Ethyl 3-amino-3-(2-ethylphenyl)propanoate oxalate

Cat. No.: B2880865
CAS No.: 502842-26-4
M. Wt: 311.334
InChI Key: SEOQTFHUDVPHBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-amino-3-(2-ethylphenyl)propanoate oxalate is a chemical compound with the molecular formula C13H19NO2.C2H2O4. It is a derivative of propanoate and oxalate, characterized by the presence of an amino group and an ethylphenyl group. This compound is used in various fields, including chemistry, biology, medicine, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-3-(2-ethylphenyl)propanoate oxalate typically involves the reaction of ethyl 3-amino-3-(2-ethylphenyl)propanoate with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is typically conducted at room temperature .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-3-(2-ethylphenyl)propanoate oxalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions, depending on the desired product .

Major Products Formed

The major products formed from these reactions include various derivatives of ethyl 3-amino-3-(2-ethylphenyl)propanoate, such as oxides, reduced forms, and substituted compounds .

Scientific Research Applications

Ethyl 3-amino-3-(2-ethylphenyl)propanoate oxalate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-amino-3-(2-ethylphenyl)propanoate oxalate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with target molecules, while the ethylphenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ethyl 3-amino-3-(2-ethylphenyl)propanoate oxalate include:

Uniqueness

This compound is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects .

Properties

IUPAC Name

ethyl 3-amino-3-(2-ethylphenyl)propanoate;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2.C2H2O4/c1-3-10-7-5-6-8-11(10)12(14)9-13(15)16-4-2;3-1(4)2(5)6/h5-8,12H,3-4,9,14H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEOQTFHUDVPHBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1C(CC(=O)OCC)N.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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